molecular formula C7H5BrFI B2356325 1-Bromo-3-fluoro-4-iodo-2-methylbenzene CAS No. 1114546-29-0

1-Bromo-3-fluoro-4-iodo-2-methylbenzene

Cat. No. B2356325
CAS RN: 1114546-29-0
M. Wt: 314.924
InChI Key: MUMJPHCUBFFNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-fluoro-4-iodo-2-methylbenzene is a chemical compound that belongs to the family of halogenated aromatics. It is used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. This compound is known for its unique chemical properties, which make it useful in a wide range of research fields.

Scientific Research Applications

Electrophilic Aromatic Substitution

1-Bromo-3-fluoro-4-iodo-2-methylbenzene is an aromatic compound, and it can undergo electrophilic aromatic substitution reactions. In these reactions, an electrophile replaces a hydrogen atom on the benzene ring. The proposed mechanism involves the formation of a positively charged benzenonium intermediate in the rate-determining step .

Applications::

properties

IUPAC Name

1-bromo-3-fluoro-4-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMJPHCUBFFNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-fluoro-4-iodo-2-methylbenzene

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of diisopropylamine (6.06 mL) in THF (100 mL) was cooled to −78° C., n-butyllithium-hexane (24.9 mL, 1.6 mol/L) was added dropwise and, after the completion of the dropwise addition, the mixture was stirred at −78° C. for 1 hr. Subsequently, a solution of 4-bromo-2-fluoro-1-iodobenzene (10.0 g) in THF (50 mL) was added dropwise, and the mixture was further stirred at −78° C. for 1 hr. Methyl iodide (2.90 mL) was added dropwise at −78° C. and the mixture was further stirred at −78° C. for 2 hr, and the mixture was warmed to room temperature. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the title compound as a brown oil (yield: 10.5 g, yield: 100%).
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100%

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